![molecular formula C14H18N2O2 B8107860 rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B8107860.png)
rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one: is a complex organic compound characterized by its unique hexahydropyrrolo[3,4-b][1,4]oxazin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one typically involves the following steps:
Formation of the Hexahydropyrrolo[3,4-b][1,4]oxazin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol and an aldehyde, under acidic or basic conditions.
Introduction of the 3-Methylbenzyl Group: This step involves the alkylation of the intermediate compound with 3-methylbenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-methylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxazin ring, potentially converting it to a more saturated structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium carbonate in the presence of suitable electrophiles.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of more saturated hexahydropyrrolo[3,4-b][1,4]oxazin derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar oxazine structures exhibit anticancer properties. For instance, derivatives of hexahydropyrrolo[3,4-b][1,4]oxazine have been shown to inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis in cancer cells .
Neuroprotective Effects
Research suggests that certain derivatives of this compound may have neuroprotective effects. They potentially act as inhibitors of neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . These compounds can enhance neuronal survival under stress conditions.
Antimicrobial Properties
The oxazine ring structure is associated with antimicrobial activity. Compounds similar to rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one have demonstrated efficacy against a range of bacterial strains, including drug-resistant variants. This property is particularly valuable in the development of new antibiotics .
Polymer Chemistry
In materials science, the incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. The unique structure allows for the design of functional polymers with specific properties such as improved elasticity and resistance to degradation under environmental stressors .
Photonic Applications
The compound's optical properties make it suitable for applications in photonics. Its ability to undergo reversible photoisomerization can be exploited in the development of light-responsive materials used in sensors and optical devices .
Enzyme Inhibition
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles that may be beneficial in treating metabolic disorders .
Drug Delivery Systems
The compound's lipophilic nature allows it to be used in drug delivery systems where it can facilitate the transport of hydrophilic drugs across biological membranes. This property is crucial for enhancing the bioavailability of poorly soluble drugs .
Summary Table of Applications
Application Area | Specific Use Cases | Mechanism/Effect |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth |
Neuroprotective agents | Reduction of oxidative stress | |
Antimicrobial agents | Efficacy against drug-resistant bacteria | |
Materials Science | Functional polymers | Enhanced mechanical properties |
Photonic devices | Light-responsive materials | |
Biochemistry | Enzyme inhibitors | Altered metabolic pathways |
Drug delivery systems | Improved bioavailability |
Mechanism of Action
The mechanism of action of rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
- rel-(4aR,7aR)-4-benzylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
- rel-(4aR,7aR)-4-(4-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Uniqueness: The presence of the 3-methylbenzyl group in rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one distinguishes it from other similar compounds. This specific substitution can influence the compound’s reactivity, biological activity, and overall properties, making it unique in its applications and effects.
Biological Activity
The compound rel-(4aR,7aR)-4-(3-methylbenzyl)hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one is a heterocyclic organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C14H18N2O2
- CAS Number : 1422142-18-4
The compound features a hexahydropyrrolo structure fused with an oxazine ring, which contributes to its unique biological properties.
Recent studies have indicated that this compound acts as an inhibitor of Transient Receptor Potential Channel 6 (TRPC6) . TRPC6 channels are implicated in various pathological conditions, including kidney diseases and cardiovascular disorders. Inhibition of TRPC6 may provide therapeutic benefits in treating conditions such as:
- Nephrotic syndrome
- Diabetic nephropathy
- Heart failure
In vitro Studies
- TRPC6 Inhibition : The compound has been shown to effectively inhibit TRPC6 activity in vitro. This inhibition was assessed using electrophysiological techniques that demonstrated a significant reduction in TRPC6-mediated currents in cell lines expressing the channel.
- Neuroprotective Effects : In studies involving neuronal cell cultures, the compound exhibited neuroprotective effects against oxidative stress-induced cell death. This suggests potential applications in neurodegenerative diseases.
In vivo Studies
- Animal Models : In rodent models of diabetic nephropathy, administration of this compound resulted in improved renal function and reduced proteinuria. These findings highlight its potential as a therapeutic agent for kidney-related disorders.
- Cardiovascular Benefits : Preliminary studies have also indicated that the compound may have cardioprotective effects, reducing myocardial ischemia-reperfusion injury in animal models.
Data Tables
Study Type | Model/Methodology | Key Findings |
---|---|---|
In vitro | Electrophysiological assays | Significant inhibition of TRPC6 currents |
In vitro | Neuronal cell cultures | Neuroprotection against oxidative stress |
In vivo | Rodent models of diabetic nephropathy | Improved renal function and reduced proteinuria |
In vivo | Ischemia-reperfusion injury models | Reduced myocardial injury |
Properties
IUPAC Name |
(4aR,7aR)-4-[(3-methylphenyl)methyl]-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-3-2-4-11(5-10)8-16-12-6-15-7-13(12)18-9-14(16)17/h2-5,12-13,15H,6-9H2,1H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTLQQNSQDOJLI-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3CNCC3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2[C@@H]3CNC[C@H]3OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.